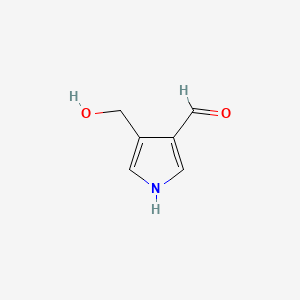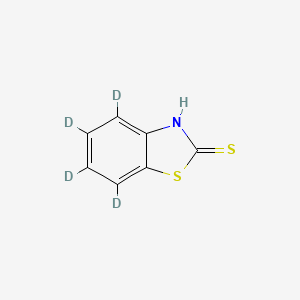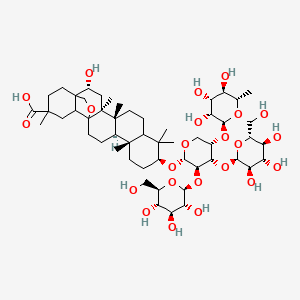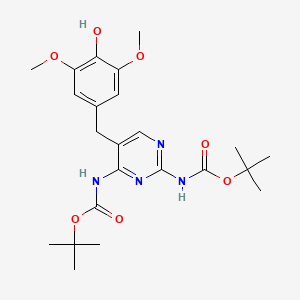
Flunarizine-d8 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flunarizine-d8 Dihydrochloride is a deuterated form of Flunarizine Dihydrochloride, a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity. It is primarily used in the prophylactic treatment of migraines, vertigo, occlusive peripheral vascular disease, and as an adjuvant in epilepsy therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Flunarizine-d8 Dihydrochloride involves the deuteration of Flunarizine DihydrochlorideThis can be achieved through various methods such as catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques, such as ultra-performance liquid chromatography (UPLC), is common to separate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: Flunarizine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Scientific Research Applications
Flunarizine-d8 Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium effects on chemical reactions.
Biology: Employed in studies involving calcium channel blockers and their effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating migraines, vertigo, and epilepsy.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies
Mechanism of Action
Flunarizine-d8 Dihydrochloride exerts its effects by inhibiting the influx of extracellular calcium through myocardial and vascular membrane pores. This inhibition decreases intracellular calcium levels, which in turn inhibits the contractile processes of smooth muscle cells. The compound also binds to calmodulin and blocks histamine H1 receptors, contributing to its therapeutic effects .
Comparison with Similar Compounds
Cinnarizine: Another calcium channel blocker with similar therapeutic uses.
Verapamil: A calcium channel blocker used primarily for cardiovascular conditions.
Diltiazem: A calcium channel blocker with applications in treating hypertension and angina.
Uniqueness: Flunarizine-d8 Dihydrochloride is unique due to its deuterated nature, which enhances its stability and allows for more precise studies in pharmacokinetics and drug metabolism. Compared to other calcium channel blockers, it has a broader range of applications, particularly in the prophylactic treatment of migraines and as an adjuvant in epilepsy therapy .
Properties
CAS No. |
1415586-83-2 |
|---|---|
Molecular Formula |
C26H26F2N2 |
Molecular Weight |
412.554 |
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine |
InChI |
InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4+/i17D2,18D2,19D2,20D2 |
InChI Key |
SMANXXCATUTDDT-XSAGKOFCSA-N |
SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Synonyms |
1-[Bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine-d8 Hydrochloride; Dinaplex-d8; Flugeral-d8; Flunagen-d8; Flunarl-d8; Fluxarten-d8; Gradient-d8; Issium-d8; Mondus-d8; R 14950-d8; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B584627.png)
![Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide)](/img/structure/B584630.png)
![N,N-[Dithiobis[(carbonylphenylimido)-2,1-ethanediyl]]bis(3-maleimidopropanamide)](/img/structure/B584632.png)
![1,2,3,4-Tetrahydropyrazino[2,3-b]quinoline](/img/structure/B584633.png)





